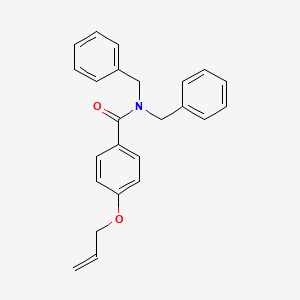

4-(allyloxy)-N,N-dibenzylbenzamide

Description

Properties

IUPAC Name |

N,N-dibenzyl-4-prop-2-enoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-2-17-27-23-15-13-22(14-16-23)24(26)25(18-20-9-5-3-6-10-20)19-21-11-7-4-8-12-21/h2-16H,1,17-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGMUKMIHXWQOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Substituent Effects

Position of Allyloxy Group

- (R)-2-(Allyloxy)-N-(2-hydroxy-1-phenylethyl)benzamide : The allyloxy group at the ortho position introduces steric hindrance, altering reaction pathways. Infrared (IR) and mass spectrometry (MS) data confirm distinct structural features compared to para-substituted analogs .

N-Substituents

- N,N-Dibenzyl groups : These substituents increase steric bulk and lipophilicity, reducing solubility in polar solvents but enhancing compatibility with lipid-rich environments (e.g., biological membranes).

- N-Butyl (4-(Benzyloxy)-N-butylbenzamide) : The linear alkyl chain improves solubility in organic solvents compared to aromatic N-substituents, favoring use in solution-phase reactions .

Physical and Chemical Properties

*Calculated data inferred from structural analogs.

Q & A

Basic: What are the optimal synthetic routes for 4-(allyloxy)-N,N-dibenzylbenzamide?

Answer:

The synthesis of this compound typically involves sequential functionalization of the benzamide core. A validated approach includes:

- Step 1: Alkylation of a phenolic precursor (e.g., 4-hydroxybenzamide) with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the allyloxy group .

- Step 2: N,N-dibenzylation via nucleophilic substitution using benzyl halides. For example, reacting the intermediate with benzyl bromide in the presence of NaH or LDA to achieve selective dual benzylation .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., from ethanol) are critical to isolate the product in >85% yield.

Key Considerations:

- Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .

- Ensure anhydrous conditions during benzylation to avoid hydrolysis .

Basic: How to characterize this compound using spectroscopic methods?

Answer:

Primary Techniques:

- ¹H/¹³C NMR:

- Mass Spectrometry (HRMS):

- Expected [M+H]⁺ for C₂₄H₂₃NO₂: 382.1807. Isotopic patterns confirm halogen-free composition .

- FT-IR:

- Amide C=O stretch at ~1650 cm⁻¹; allyl ether C-O-C at ~1240 cm⁻¹ .

Validation:

- Compare spectral data with structurally analogous compounds (e.g., N-benzyl-4-alkoxybenzamides) to resolve ambiguities .

Advanced: How does the allyloxy group influence reactivity in deamination or functionalization reactions?

Answer:

The allyloxy group introduces steric and electronic effects:

- Steric Effects: The allyl moiety may hinder nucleophilic attack at the amide nitrogen, requiring elevated temperatures (45–60°C) for reactions like deamination .

- Electronic Effects: The electron-donating allyloxy group reduces electrophilicity of the benzamide carbonyl, necessitating stronger electrophiles (e.g., Tf₂O) for activation .

- Anomeric Interactions: In N-alkoxy-N-acyloxy derivatives, allyloxy’s lone pairs can stabilize transition states via resonance with σ* orbitals, altering reaction pathways .

Methodological Insight:

- Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic effects on reaction barriers .

Advanced: What are the mutagenic risks associated with handling this compound, and how can they be mitigated?

Answer:

Risk Assessment:

- While no direct mutagenicity data exists for this compound, structurally similar anomeric amides (e.g., N-acyloxy-N-alkoxybenzamides) show moderate Ames test activity .

Mitigation Strategies:

- PPE: Use nitrile gloves, lab coats, and fume hoods with ≥100 fpm airflow .

- Waste Disposal: Quench residual compound with 10% aqueous NaHSO₃ before disposal .

- Alternatives: Consider substituting the allyloxy group with less reactive ethers (e.g., methoxy) if mutagenicity is a concern .

Advanced: How do substituents (allyloxy vs. methoxy) affect electronic properties and biological interactions?

Answer:

Electronic Impact:

- Allyloxy: Increases electron density at the para position (Hammett σₚ⁺ ≈ -0.34) via resonance, enhancing nucleophilicity for electrophilic substitutions .

- Methoxy: Stronger electron donation (σₚ⁺ ≈ -0.78) but lacks π-orbital conjugation for reactions like Diels-Alder .

Biological Implications:

- Allyloxy derivatives exhibit improved membrane permeability in cell-based assays compared to methoxy analogs, likely due to increased lipophilicity (clogP ~3.5 vs. ~2.1) .

Experimental Design:

- Perform comparative SAR studies using isosteric analogs to isolate substituent effects .

Advanced: How to resolve contradictory data in reaction yields under varying conditions?

Answer:

Case Study: Discrepancies in benzylation yields (40–85%) may arise from:

- Solvent Polarity: Higher yields in DMF vs. THF due to better solubility of intermediates .

- Base Selection: NaH (stronger base) outperforms K₂CO₃ in moisture-sensitive reactions .

Troubleshooting Protocol:

Reproduce Baseline: Follow literature conditions (e.g., NaH, DMF, 0°C) .

Systematic Variation: Test solvents (DMF, THF, DCM) and bases (NaH, LDA, DBU) in a factorial design.

Analytical Validation: Quantify intermediates via HPLC (C18 column, 70:30 MeOH/H₂O) to identify bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.